5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide

Catalog No.
S6705801
CAS No.
898644-71-8
M.F
C17H24ClNO3S
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-...

CAS Number

898644-71-8

Product Name

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide

Molecular Formula

C17H24ClNO3S

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C17H24ClNO3S/c1-3-22-16-11-13(2)15(18)12-17(16)23(20,21)19-10-9-14-7-5-4-6-8-14/h7,11-12,19H,3-6,8-10H2,1-2H3

InChI Key

BRGHTJHQMCFQDH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, and a sulfonamide functional group. Its molecular formula is C17H24ClN1O3SC_{17}H_{24}ClN_{1}O_{3}S and it has a molecular weight of approximately 357.9 g/mol . The compound's structure allows for various chemical interactions, making it a subject of interest in both synthetic chemistry and biological research.

  • No information on the mechanism of action exists.
  • Due to the lack of specific research, safety data is unavailable. However, some general points about aromatic sulfonamides can be considered:
    • Certain sulfonamides can exhibit antibacterial activity but may also cause allergic reactions [].
    • Chlorine substitution on aromatic rings can affect properties like reactivity and potential toxicity [].

  • Oxidation: The sulfonamide group can be oxidized under specific conditions, potentially leading to the formation of sulfone derivatives.
  • Reduction: The compound can be reduced, particularly the sulfonamide or the chloro group, yielding different derivatives.
  • Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects: Preliminary research points to its potential in reducing inflammation markers in biological systems.

The exact mechanisms of action are still under investigation but may involve modulation of enzyme activity or interference with cellular signaling pathways.

The synthesis of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Benzene Ring: Starting from a suitable precursor, the benzene ring is modified to introduce the chloro and ethoxy groups.
  • Introduction of the Sulfonamide Group: This is often achieved through reaction with sulfonyl chlorides.
  • Cyclohexene Group Addition: The cyclohexene moiety is introduced via alkylation reactions.

These methods require careful control of reaction conditions, including temperature and catalyst selection, to ensure high yields and purity .

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing antimicrobial agents.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for its potential use in specialty chemicals and polymers due to its unique structural properties .

Interaction studies are crucial for understanding how 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide interacts with biological systems. Research has focused on:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies are ongoing to determine its affinity for various receptors, which could elucidate its therapeutic potential.

These investigations help clarify its biological mechanisms and inform further drug development efforts .

Several compounds share structural features with 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-chloro-N-[2-(cyclohexenyl)ethyl]-2-nitrobenzamideNitro and chloro groupsExhibits different reactivity due to nitro group presence
N-Ethyl-p-toluenesulfonamideSulfonamide groupCommonly used as a resin carrier; different substituents lead to varied applications
4-MethylbenzenesulfonamideSulfonamide groupSimpler structure; often used in pharmaceutical applications

Uniqueness

The uniqueness of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide lies in its combination of functional groups—specifically, the presence of both chloro and ethoxy groups along with a sulfonamide moiety—which provides distinct chemical reactivity and potential biological activity not found in simpler analogs . This complexity enhances its utility in synthetic chemistry and pharmacology compared to similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.1165425 g/mol

Monoisotopic Mass

357.1165425 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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